molecular formula C12H11N3OS B1292482 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde CAS No. 335318-29-1

4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

Cat. No. B1292482
M. Wt: 245.3 g/mol
InChI Key: MIJGEBUXWFARMQ-UHFFFAOYSA-N
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Description

“4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde” is a chemical compound with the CAS Number: 335318-29-1 . It has a molecular weight of 245.3 and its IUPAC name is 4-amino-2-(benzylsulfanyl)-5-pyrimidinecarbaldehyde . The compound is a white solid .


Molecular Structure Analysis

The InChI code for “4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde” is 1S/C12H11N3OS/c13-11-10(7-16)6-14-12(15-11)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,14,15) . This indicates that the compound contains 12 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .


Physical And Chemical Properties Analysis

“4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde” is a white solid . Its molecular weight is 245.3 .

Scientific Research Applications

    Anti-inflammatory Activities

    • Field : Medical and Pharmaceutical Research
    • Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Methods : Numerous methods for the synthesis of pyrimidines are described . The specific method for the synthesis of “4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde” is not mentioned in the source.
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

    Antimicrobial Properties

    • Field : Medical and Pharmaceutical Research
    • Application : The Biginelli synthesis that mediates the production of pyrimidine compounds has been intensively studied in recent decades, especially due to the therapeutic properties of the resulting compounds, such as antimicrobial .

    Anti-inflammatory Activities

    • Field : Medical and Pharmaceutical Research
    • Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Methods : Numerous methods for the synthesis of pyrimidines are described . The specific method for the synthesis of “4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde” is not mentioned in the source.
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

    Antimicrobial Properties

    • Field : Medical and Pharmaceutical Research
    • Application : The Biginelli synthesis that mediates the production of pyrimidine compounds has been intensively studied in recent decades, especially due to the therapeutic properties of the resulting compounds, such as antimicrobial .
    • Methods : The Biginelli reaction has been intensively studied in the last two decades, especially due to the applications of synthesized dihydropyrimidinone compounds . The specific method for the synthesis of “4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde” is not mentioned in the source.
    • Results : The Biginelli syntheses reported recently in the literature mediates the synthesis of antimicrobial compounds .

Future Directions

While specific future directions for “4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde” are not available in the retrieved data, research in the field of pyrimidines is ongoing. Pyrimidines have shown potential in a variety of applications, particularly in the development of new anti-inflammatory agents .

properties

IUPAC Name

4-amino-2-benzylsulfanylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c13-11-10(7-16)6-14-12(15-11)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJGEBUXWFARMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634038
Record name 4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde

CAS RN

335318-29-1
Record name 4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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